molecular formula C8H8N2OS2 B2720728 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-79-9

3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2720728
CAS No.: 338401-79-9
M. Wt: 212.29
InChI Key: QQPGLIIOMJKXPS-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. The molecule contains an ethyl substituent at the N3 position and a mercapto (-SH) group at the C2 position. Its molecular formula is C₈H₁₀N₂OS₂, with a molecular weight of 226.3 g/mol . The thieno[3,2-d]pyrimidinone scaffold is planar, as observed in structurally similar compounds (e.g., benzofuropyrimidinones ), which facilitates interactions with biological targets.

Synthesis: The compound can be synthesized via cyclization reactions of appropriately substituted precursors. For example, Devani et al. (1976) reported methods for synthesizing 3-substituted thienopyrimidinones using thioglycolic acid derivatives and ethyl esters, achieving yields of 72–88% through microwave-assisted or conventional heating .

Applications: Thieno[3,2-d]pyrimidinones are pharmacologically significant, with derivatives showing activity as kinase inhibitors, PDE7 inhibitors , and anticancer agents . The mercapto group enhances reactivity for further functionalization (e.g., cross-coupling reactions ).

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGLIIOMJKXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid under reflux conditions to yield the desired thienopyrimidine derivative . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs palladium-catalyzed carbonylation reactions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can be converted to thieno[2,3-d]pyrimidine-4-carboxylic acids using Pd(dppf)Cl2 as a catalyst . This method provides high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding thiols or amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thienopyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one possesses significant biological activities, which include:

  • Antimycobacterial Activity:
    • The compound has shown promise as a potential antitubercular agent. Screening against Mycobacterium tuberculosis strains demonstrated notable antimycobacterial properties, suggesting its utility in treating tuberculosis infections.
  • Anticancer Potential:
    • Molecular docking studies reveal that this compound interacts with proteins involved in cancer pathways such as B-Raf and KRAS. These interactions suggest potential for targeted cancer therapies. The compound's ability to inhibit key signaling pathways associated with cell proliferation positions it as a candidate for further development in oncology.
  • Antimicrobial Properties:
    • Various derivatives of this compound have exhibited antibacterial and antifungal activities. Structure–activity relationship studies indicate that modifications to the mercapto group or ethyl substituent can enhance these properties, making it a versatile scaffold for developing new antimicrobial agents .

Case Study 1: Antitubercular Screening

A series of thieno[3,2-d]pyrimidin-4(3H)-ones were synthesized and screened for their antimycobacterial activity. Among these, this compound demonstrated significant inhibition against Mycobacterium tuberculosis strains, indicating its potential as a therapeutic agent in tuberculosis treatment.

Case Study 2: Molecular Docking in Cancer Research

Molecular docking simulations have been employed to predict the binding affinities of this compound with various cancer-related proteins. Results indicated strong interactions with B-Raf and KRAS proteins, which are critical in the development of targeted therapies for specific cancer types. This highlights the compound's potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thienopyrimidinones are highly dependent on substituent type, position, and ring fusion. Below is a detailed comparison:

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Ring Fusion Molecular Formula Molecular Weight Key Properties/Activity Reference
3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one -C₂H₅ (N3), -SH (C2) [3,2-d] C₈H₁₀N₂OS₂ 226.3 High reactivity for derivatization; potential PDE7 inhibition
3-Isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one -C₃H₇ (N3), -SH (C2) [2,3-d] C₉H₁₀N₂OS₂ 226.3 Increased steric bulk reduces solubility; similar synthetic yields (~85%)
3-Allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one -CH₂CH=CH₂ (N3), -Ph (C6), -SH (C2) [2,3-d] C₁₅H₁₂N₂OS₂ 300.4 Enhanced π-π interactions due to phenyl group; anticancer activity
6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one -NH-C₃H₇ (C2), -C≡CPh (C6) [3,2-d] C₁₇H₁₆N₃OS 310.1 Alkynyl group improves cellular permeability; 85% yield in Pd-catalyzed coupling
28e (PDE7 Inhibitor) -Substituent at C7 [3,2-d] Not disclosed ~400 (estimated) Single-digit nM potency; high selectivity for PDE7

Physicochemical Properties

  • Lipophilicity: The ethyl group in this compound provides moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability.
  • Planarity : The [3,2-d] fusion pattern enhances planarity compared to [2,3-d] isomers, improving stacking interactions with aromatic residues in enzyme active sites .

Research Findings and Implications

  • PDE7 Inhibition: this compound derivatives demonstrate nanomolar potency, with substituent position (C6 vs. C7) critically affecting selectivity .
  • Anticancer Potential: Thieno[3,2-d]pyrimidinones with electron-withdrawing groups (e.g., bromo or methoxy) exhibit superior activity in molecular docking studies against kinases .

Biological Activity

3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antioxidant, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2OS2C_8H_8N_2OS_2, with a molecular weight of 212.29 g/mol. The compound features a thieno-pyrimidine core structure, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound and its derivatives. A significant study synthesized various derivatives and evaluated their cytotoxic effects on several cancer cell lines:

CompoundCell LineIC50 (μM)
5bMDA-MB-2310.000231
6cHT-290.001
6aHepG20.99
6bHeLa0.83

The derivative 5b exhibited the highest cytotoxicity against the breast cancer cell line MDA-MB-231, while 6c was notably effective against the HT-29 colorectal cancer cell line . The mechanism of action appears to involve inhibition of the B-Raf kinase, promoting an inactive conformation of the enzyme, which is crucial in cancer progression .

Antioxidant Activity

The antioxidant properties of thieno[3,2-d]pyrimidine derivatives have also been explored through computational studies. The presence of nitrogen and sulfur atoms in the structure enhances its ability to scavenge free radicals. Key findings from theoretical studies include:

  • Mechanisms : The antioxidant activity is attributed to mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT).
  • Reactivity : Derivatives with electron-donating groups showed significantly enhanced antioxidant properties .

The computational analysis indicated that specific structural modifications could lead to improved stability and reactivity, making these compounds promising candidates for developing synthetic antioxidants .

Antimicrobial Activity

Beyond anticancer and antioxidant activities, thieno[3,2-d]pyrimidine derivatives have shown potential antimicrobial effects. Research has indicated that these compounds possess activity against various bacterial strains and fungi, making them candidates for further development in treating infectious diseases .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of synthesized derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. The most effective compounds were further analyzed for their binding affinities using molecular docking techniques.
  • Antioxidant Mechanism Exploration : Another research focused on the DFT calculations to assess the thermodynamic parameters influencing antioxidant activity. This study provided insights into how structural variations affect biological efficacy .

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